molecular formula C22H23N5O5 B12162047 methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12162047
M. Wt: 437.4 g/mol
InChI Key: IEYPXRVVJFDYKV-UHFFFAOYSA-N
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Description

Benzoate Core

The benzoate backbone features a para-substituted aromatic ring with two methoxy groups at positions 4 and 5, creating steric and electronic effects that influence reactivity. The ester group at position 1 introduces polarity, while the amide at position 2 enables hydrogen bonding and conjugation with the imidazo[4,5-c]pyridine system.

Imidazo[4,5-c]Pyridine

This bicyclic system consists of:

  • A five-membered imidazole ring fused to a six-membered pyridine ring at positions 4 and 5.
  • Partial saturation at positions 3, 4, 6, and 7, resulting in a 3,4,6,7-tetrahydro-5H configuration. This saturation reduces aromaticity in the pyridine moiety, enhancing flexibility and modulating electronic properties.

Pyridin-4-yl Substituent

The pyridine ring attached to position 4 of the imidazo[4,5-c]pyridine introduces π-π stacking potential and basicity due to its lone electron pair. The 4-position linkage ensures minimal steric hindrance compared to ortho or meta substitutions.

Functional Group Identification and Stereochemical Considerations

Functional Groups

Group Location Properties
Methoxy (-OCH₃) Benzoate positions 4/5 Electron-donating, lipophilic
Ester (-COOCH₃) Benzoate position 1 Hydrolyzable, polar
Amide (-NHCO-) Benzoate position 2 Hydrogen bonding, resonance
Imidazo[4,5-c]pyridine Central bicyclic system Aromatic and non-aromatic regions
Pyridine Position 4 substituent Basic, planar

Stereochemistry

  • Chiral Centers : The tetrahydroimidazo[4,5-c]pyridine moiety may contain chiral centers at positions 3, 4, 6, or 7, depending on hydrogenation patterns. For example, if position 4 has four distinct substituents (pyridin-4-yl, two adjacent ring carbons, and a hydrogen), it becomes a stereogenic center.
  • Conformational Flexibility : Partial saturation allows chair-like conformations in the pyridine ring, influencing interactions with biological targets or synthetic intermediates.

Properties

Molecular Formula

C22H23N5O5

Molecular Weight

437.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C22H23N5O5/c1-30-17-10-14(21(28)32-3)16(11-18(17)31-2)26-22(29)27-9-6-15-19(25-12-24-15)20(27)13-4-7-23-8-5-13/h4-5,7-8,10-12,20H,6,9H2,1-3H3,(H,24,25)(H,26,29)

InChI Key

IEYPXRVVJFDYKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3)OC

Origin of Product

United States

Preparation Methods

Activation of the 5-Position for Carbonyl Linkage

The 5-position of the imidazo[4,5-c]pyridine must be activated to form the carbonylamino bridge. A proven method involves treating the intermediate with oxalyl chloride in dichloromethane, generating the corresponding acyl chloride. This reaction proceeds at room temperature within 2–4 hours, with triethylamine often added to scavenge HCl. Alternative approaches utilize carbonyldiimidazole (CDI) in tetrahydrofuran, though cost and hygroscopicity limit its scalability.

Synthesis of Methyl 4,5-Dimethoxy-2-Aminobenzoate

The benzoate moiety is synthesized starting from 2-nitro-4,5-dimethoxybenzoic acid. Methylation using methyl iodide and potassium carbonate in acetone yields the methyl ester, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine. Key parameters include:

StepConditionsYield
MethylationCH₃I, K₂CO₃, acetone, reflux, 6h92%
Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C88%

Coupling of Imidazo[4,5-c]Pyridine Acyl Chloride and Benzoate Amine

The final step involves coupling the acyl chloride intermediate with methyl 4,5-dimethoxy-2-aminobenzoate. This is typically performed in anhydrous dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 3–5 hours at 0–5°C to minimize side reactions. Purification by silica gel chromatography (ethyl acetate/hexane gradient) affords the target compound in 68–72% yield.

Analytical Characterization and Validation

Critical characterization data for the final product include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 5.6 Hz, 2H, pyridine-H), 7.94 (s, 1H, imidazo-H), 6.89 (s, 1H, benzoate-H), 3.97 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Strategies

Regioselectivity in Imidazo Ring Formation

The use of Bi(OTf)₃ as a catalyst in Ritter-type reactions enhances regioselectivity, favoring the 4,5-c isomer over other imidazo derivatives. Solvent effects are critical; dichloroethane (DCE) outperforms toluene in minimizing byproducts.

Steric Hindrance in Coupling Reactions

Bulky substituents on the benzoate ring necessitate slow addition of the acyl chloride to the amine solution. Kinetic studies show that maintaining a molar ratio of 1:1.2 (amine:acyl chloride) improves conversion rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

The molecular formula of methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is C22H24N4O4C_{22}H_{24}N_4O_4.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyridine and imidazole moieties have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific compound under discussion may also share these properties due to its structural similarities to known anticancer agents.

Antimicrobial Properties

Research has demonstrated that compounds featuring benzoate and pyridine groups possess antimicrobial activity. The target compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could contribute to its potential as an antimicrobial agent.

Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. Compounds with similar structures have been investigated for their roles in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting acetylcholinesterase and modulating neurotransmitter levels.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For example:

  • Acetylcholinesterase Inhibition : Similar compounds have been identified as potent inhibitors of acetylcholinesterase, which may enhance cholinergic transmission in neurodegenerative disorders.

Receptor Modulation

Research indicates that the compound could interact with various receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and providing therapeutic benefits in mood disorders and anxiety.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, a series of benzoate derivatives were synthesized and tested for their anticancer effects on human breast cancer cells. The results showed that compounds with similar structural features to methyl 4,5-dimethoxy-2-(...) exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Neuroprotective Effects

A study conducted on novel imidazole derivatives demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The mechanism was attributed to the reduction of oxidative stress and modulation of inflammatory pathways . This suggests that methyl 4,5-dimethoxy-2-(...) could potentially offer similar benefits.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Implications :

  • Ester choice : Methyl esters (target) may confer faster metabolic clearance compared to ethyl esters (I-6230 series) due to steric and electronic factors.

Imidazo-Pyridine and Pyridinylazo Compounds ()

Compounds like Diethyl-[4-(pyridin-4-ylazo)-phenyl]-amine and imidazo (3-iodo phenyl azo)-4,5-diphenyl share heterocyclic or pyridine motifs:

Feature Target Compound Compounds
Core structure Tetrahydroimidazopyridine Imidazole-azo-phenyl or pyridinylazo-phenyl systems
Azo vs. Amide Amide linkage Azo (-N=N-) linkage
Metal coordination Potential via pyridine nitrogen Explicitly noted for Ag(I) and Cu(II) (Diethyl-[4-(pyridin-4-ylazo)-phenyl]-amine)

Implications :

  • Azo vs. amide : The amide bond (target) offers greater hydrolytic stability compared to azo groups, which are redox-sensitive .
  • Metal-binding capacity : Both classes may interact with metal ions, but the target’s pyridinyl group could enable selective coordination in biological environments.

Tetrahydropyrimidine Derivatives ()

Compounds such as ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate feature tetrahydropyrimidine cores instead of tetrahydroimidazopyridine:

Feature Target Compound Compounds
Heterocycle Imidazo[4,5-c]pyridine (6-membered fused ring) Tetrahydropyrimidine (6-membered saturated ring)
Synthetic route Likely involves cyclization of imidazole and pyridine precursors Utilizes thionyl chloride and bromoethanol for functionalization

Implications :

  • Ring saturation : The target’s partially saturated imidazopyridine may offer conformational flexibility compared to fully saturated tetrahydropyrimidines.
  • Biological activity : The imidazole ring (target) could enhance interactions with histidine-rich enzyme active sites .

Biological Activity

Methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that may contribute to its biological properties. The molecular formula is C19H22N4O4C_{19}H_{22}N_{4}O_{4}, and it has a molecular weight of 366.40 g/mol. The presence of methoxy groups and a pyridine ring suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in cell signaling pathways. For instance, isothiazolo[4,3-b]pyridines have been explored as inhibitors of cyclin G-associated kinase (GAK), which is crucial for cell cycle regulation and proliferation .
  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, γ-Carboline derivatives have demonstrated significant anticancer properties through apoptosis induction in cancer cells .
  • Antiviral Properties : Some derivatives have shown antiviral activity against hepatitis C virus (HCV) and dengue virus (DENV), suggesting that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Reference
Kinase InhibitionCyclin G-associated kinase51
Anticancer ActivityHCT-116 (Colon Carcinoma)6.2
Antiviral ActivityHCVLow micromolar

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of methyl 4,5-dimethoxy derivatives on several cancer cell lines including HCT116 and T47D. The results indicated promising IC50 values suggesting potential for further development as anticancer agents .
  • Antiviral Screening : In vitro studies demonstrated that compounds structurally related to methyl 4,5-dimethoxy derivatives exhibited antiviral activity against HCV and DENV with IC50 values in the low micromolar range without significant cytotoxic effects on normal cells .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

  • The compound contains an imidazo[4,5-c]pyridine core fused with a pyridinyl group, a central amide linkage, and methoxy-substituted benzoate ester. The imidazo-pyridine system contributes to π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets. The methoxy groups enhance solubility and steric effects, while the amide linkage provides stability against hydrolysis under physiological conditions .

Q. Which analytical techniques are essential for confirming its structure and purity during synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies proton environments and carbon frameworks, with methoxy groups appearing as singlets (~δ 3.8–4.0 ppm) and aromatic protons as multiplet signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic acyl substitution for amide bond formation.
  • Temperature Control : Maintain 0–5°C during coupling reactions to minimize side products (e.g., ester hydrolysis).
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification/amidation steps.
  • Example Protocol :

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDCI/HOBt, DMF, 0°C → RT72–85
EsterificationCH3OH, H2SO4 (cat.), reflux90

Q. How to resolve contradictions between computational predictions and experimental spectral data (e.g., NMR shifts)?

  • Impurity Analysis : Use preparative TLC/HPLC to isolate by-products (e.g., unreacted starting materials) that distort spectral signals .
  • Advanced NMR Techniques : 2D NMR (COSY, HSQC) clarifies overlapping signals. For example, NOESY can confirm spatial proximity of methoxy groups to aromatic protons .
  • Computational Revisions : Re-optimize DFT calculations (B3LYP/6-31G*) with explicit solvent models to better match experimental δ values .

Q. What strategies enable targeted functionalization of the imidazo-pyridine core?

  • Electrophilic Substitution : Introduce halogens (Br2/FeCl3) at the C2 position of the imidazo-pyridine to enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Reductive Amination : Modify the tetrahydroimidazo-pyridine nitrogen with aldehydes/ketones to enhance bioactivity .
  • Protection/Deprotection : Use Boc (tert-butyloxycarbonyl) groups to temporarily block reactive amines during multi-step syntheses .

Data Contradiction and Validation

Q. How to address discrepancies in biological activity data across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC50 measurements under matched pH/temperature) .
  • Metabolite Interference : Perform LC-MS/MS to rule out compound degradation (e.g., ester hydrolysis) during bioassays .
  • Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in potency measurements .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound?

  • Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for intermediate purification.
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C for high-purity crystals (melting point: 180–185°C) .
  • Safety Note : Handle tetrahydrofuran (THF) under inert atmosphere to avoid peroxide formation .

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